molecular formula C9H11ClN2S B13757827 1-Methyl-2-methylthiobenzimidazole hydrochloride CAS No. 74022-45-0

1-Methyl-2-methylthiobenzimidazole hydrochloride

Cat. No.: B13757827
CAS No.: 74022-45-0
M. Wt: 214.72 g/mol
InChI Key: BDWNVWAPGIZDKX-UHFFFAOYSA-N
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Description

1-Methyl-2-methylthiobenzimidazole hydrochloride is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Industrial production methods often utilize carbondisulphide in an alkaline alcoholic solution or reaction with aromatic aldehydes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-2-methylthiobenzimidazole hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, solvents like acetonitrile or ethanol, and catalysts such as nickel or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-methylthiobenzimidazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in the development of new drugs.

    Medicine: Its anticancer and antiviral properties are being explored for potential therapeutic applications.

    Industry: It serves as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylthiobenzimidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the replication of viruses by targeting viral enzymes . The exact molecular targets and pathways vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-Methyl-2-methylthiobenzimidazole hydrochloride can be compared with other benzimidazole derivatives, such as:

    2-Methylbenzimidazole: Known for its antimicrobial properties.

    5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.

    Thiabendazole: Widely used as an anthelmintic agent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.

Properties

CAS No.

74022-45-0

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-1H-benzimidazol-3-ium;chloride

InChI

InChI=1S/C9H10N2S.ClH/c1-11-8-6-4-3-5-7(8)10-9(11)12-2;/h3-6H,1-2H3;1H

InChI Key

BDWNVWAPGIZDKX-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(NC2=CC=CC=C21)SC.[Cl-]

Origin of Product

United States

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